molecular formula C15H11Cl2N3 B8740273 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine CAS No. 827030-35-3

2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine

Cat. No.: B8740273
CAS No.: 827030-35-3
M. Wt: 304.2 g/mol
InChI Key: XYRVBFJQGKLWQK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reaction: The final step involves the substitution of the amine group with the desired substituents, such as 4-chlorophenyl and N-methyl groups, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions like tetrahydrofuran (THF).

    Substitution: Amines, thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms of action.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)-N-methylquinazolin-4-amine
  • 2-Chloro-N-(3-chlorophenyl)-N-methylquinazolin-4-amine
  • N-(4-chlorophenyl)-2-chloroquinazolin-4-amine

Uniqueness

2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of both chlorine and methyl groups on the quinazoline core can enhance its interaction with certain biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

827030-35-3

Molecular Formula

C15H11Cl2N3

Molecular Weight

304.2 g/mol

IUPAC Name

2-chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C15H11Cl2N3/c1-20(11-8-6-10(16)7-9-11)14-12-4-2-3-5-13(12)18-15(17)19-14/h2-9H,1H3

InChI Key

XYRVBFJQGKLWQK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Reaction Step One
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 2,4-dichloroquinazoline (60 mg, 0.302 mmol) and 4-chloro-N-methylaniline (50 mg, 0.332 mmol) by a procedure similar to example 1b and was isolated as white powder (30 mg, 50%). 1H NMR (CDCl3): 8.66 (d, J=8.4 Hz, 1H), 7.78 (ddd, J=8.1, 7.5 and 2.4 Hz, 1H), 7.57 (d, J=8.7 Hz, 2H), 7.28 (d, J=8.7 Hz, 2H), 7.19 (ddd, J=8.1, 7.5 and 2.4 Hz, 1H), 6.79 (d, J=8.4 Hz, 1H), 3.83 (s, 3H).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Yield
50%

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